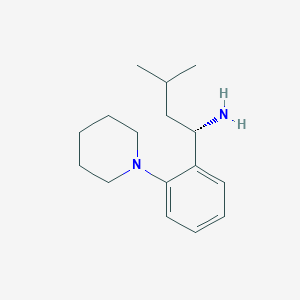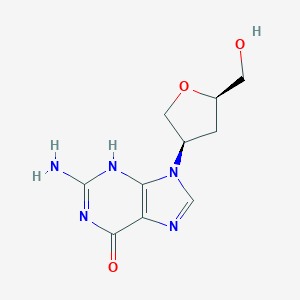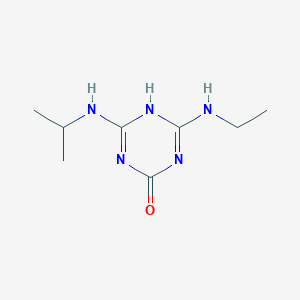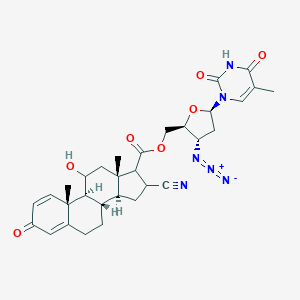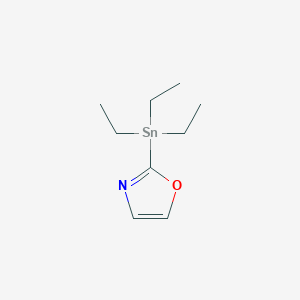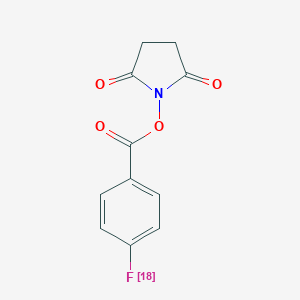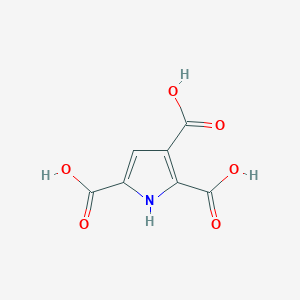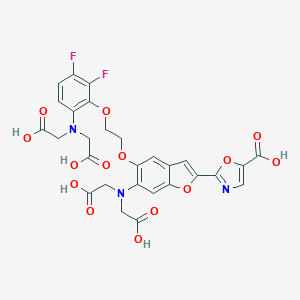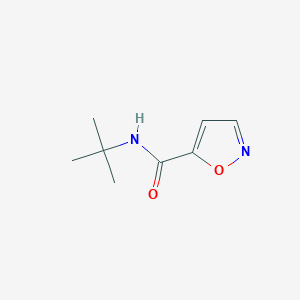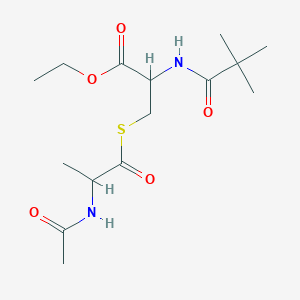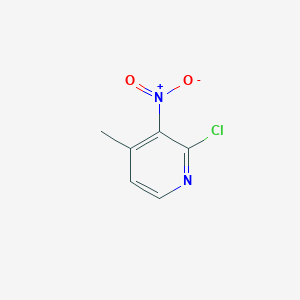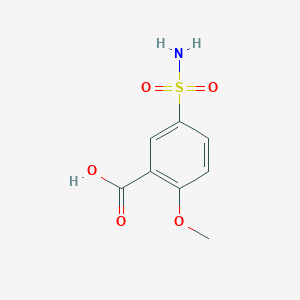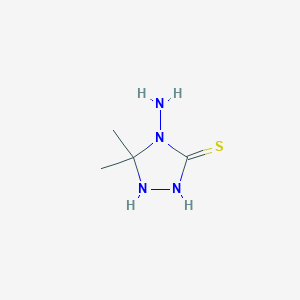
4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is also known as ADT or Aminothiadiazole and is synthesized through a simple and efficient method.
Mecanismo De Acción
The mechanism of action of 4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation, tumor growth, and viral replication.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione has several biochemical and physiological effects. It has been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines. It also inhibits the growth of tumors by inducing apoptosis in cancer cells. Additionally, it has been shown to reduce viral replication by inhibiting the activity of viral enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione is its ease of synthesis. This compound can be synthesized using a simple and efficient method, making it readily available for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione. One potential direction is the development of new pharmaceuticals based on this compound. Researchers are also exploring the potential use of this compound in agriculture, particularly as a pesticide. Additionally, there is ongoing research into the mechanism of action of this compound and its potential use in the treatment of neurological disorders.
In conclusion, 4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione is a promising compound with potential applications in various scientific fields. Its ease of synthesis and potential therapeutic benefits make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and potential limitations.
Métodos De Síntesis
The synthesis of 4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione involves the reaction of 2-amino-2-methylpropanenitrile with carbon disulfide in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the final product. This method is widely used due to its simplicity and high yield.
Aplicaciones Científicas De Investigación
4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione has been extensively studied for its potential use in various scientific applications. One of the most promising applications is in the field of pharmaceuticals. This compound has shown potential as an anti-inflammatory agent, antitumor agent, and antiviral agent. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Propiedades
Número CAS |
130413-23-9 |
|---|---|
Nombre del producto |
4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione |
Fórmula molecular |
C4H10N4S |
Peso molecular |
146.22 g/mol |
Nombre IUPAC |
4-amino-5,5-dimethyl-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C4H10N4S/c1-4(2)7-6-3(9)8(4)5/h7H,5H2,1-2H3,(H,6,9) |
Clave InChI |
XHVQAEOYJJZOQN-UHFFFAOYSA-N |
SMILES |
CC1(NNC(=S)N1N)C |
SMILES canónico |
CC1(NNC(=S)N1N)C |
Sinónimos |
1,2,4-Triazolidine-3-thione,4-amino-5,5-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



